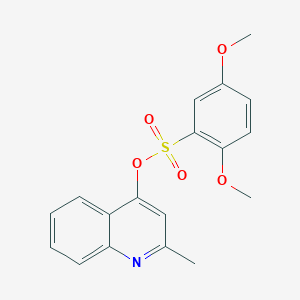

2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester

Description

2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester is a sulfonic acid ester derivative characterized by a 2,5-dimethoxy-substituted benzene ring linked via a sulfonate ester group to a 2-methylquinolin-4-yl moiety.

Properties

CAS No. |

681853-46-3 |

|---|---|

Molecular Formula |

C18H17NO5S |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(2-methylquinolin-4-yl) 2,5-dimethoxybenzenesulfonate |

InChI |

InChI=1S/C18H17NO5S/c1-12-10-17(14-6-4-5-7-15(14)19-12)24-25(20,21)18-11-13(22-2)8-9-16(18)23-3/h4-11H,1-3H3 |

InChI Key |

BJDCDCCHKMJSIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Attachment of the Benzenesulfonate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-4-QUINOLYL 2,5-DIMETHOXY-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogs in Sulfonic Acid Derivatives

Sulfonylbenzoic Acids

highlights 2-methylsulfonylbenzoic acid (CAS 33963-55-2) and 3-methylsulfonylbenzoic acid (CAS 5345-27-7), both sulfonyl-substituted benzoic acids. Key differences include:

- Positional isomerism : The 2-methyl isomer melts at 137–140°C, while the 3-methyl isomer melts at 230°C, demonstrating how substituent position drastically affects crystallinity and intermolecular forces .

- Molecular weight: Both analogs share the molecular formula C₈H₈O₄S (200.21 g/mol), whereas the target compound’s quinoline moiety and dimethoxy groups likely increase its molecular weight (estimated >300 g/mol).

Sulfonylurea Herbicides

lists sulfonylurea methyl esters like triflusulfuron methyl ester and metsulfuron methyl ester , which feature triazine rings and sulfonylurea linkages. These compounds are herbicides, contrasting with the target ester’s lack of a urea group or triazine system. Key distinctions:

- Functional groups : Sulfonylureas rely on a sulfonylurea bridge (–SO₂–NH–CO–NH–) for bioactivity, while the target compound’s ester group (–SO₂–O–) may reduce hydrolytic stability .

- Substituent effects : The dimethoxy groups in the target compound could enhance solubility in polar solvents compared to the methyl/ethoxy groups in sulfonylureas.

Physicochemical Properties (Hypothetical Analysis)

A comparative table of key properties is proposed based on structural analogs:

- Melting Point: The target compound’s ester group and bulky quinoline moiety may lower its melting point compared to sulfonylbenzoic acids but increase it relative to less rigid esters.

- Solubility : The dimethoxy groups could improve aqueous solubility compared to purely hydrocarbon-substituted analogs.

Reactivity and Stability

- Hydrolytic Stability : The ester linkage in the target compound may be more prone to hydrolysis under acidic/basic conditions than sulfonamide or sulfonylurea derivatives .

- Electron Effects : The 2,5-dimethoxy groups on the benzene ring may activate the sulfonate ester toward nucleophilic substitution, whereas electron-withdrawing groups in sulfonylureas enhance herbicidal activity .

Biological Activity

Chemical Structure and Properties

2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester is an organic compound that combines elements of sulfonic acids and quinoline derivatives. Its structure includes a dimethoxybenzene moiety and a quinoline group, which are known for their diverse biological activities.

Antimicrobial Activity

Compounds containing sulfonic acid groups often exhibit antimicrobial properties. For instance, sulfonamides are well-known antibiotics that target bacterial growth. The presence of the quinoline structure may enhance this activity due to its ability to interact with biological membranes and enzymes.

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer potential. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt DNA synthesis. The specific esterification with 2,5-dimethoxybenzenesulfonic acid may modify these effects, potentially leading to enhanced selectivity toward cancerous cells.

Enzyme Inhibition

The dual functionality of this compound suggests possible inhibition of various enzymes. For example, quinoline derivatives are known inhibitors of topoisomerases and kinases, which play critical roles in cell division and cancer progression. The sulfonic acid group may facilitate interactions with enzyme active sites or enhance solubility in biological systems.

Case Studies

- Antimicrobial Testing : A study evaluating the antimicrobial effects of similar sulfonic acid derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Anticancer Activity : A series of quinoline derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that modifications in the chemical structure significantly affected cytotoxicity levels.

- Enzyme Interaction Studies : Research on related compounds demonstrated that certain quinoline derivatives could inhibit specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in animal models.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.